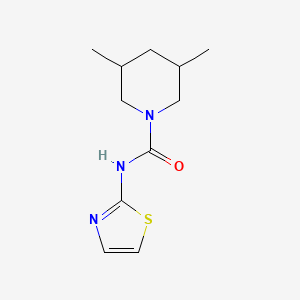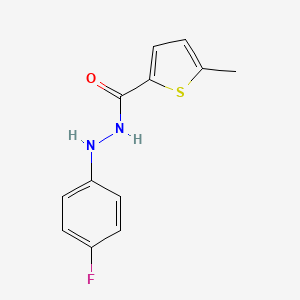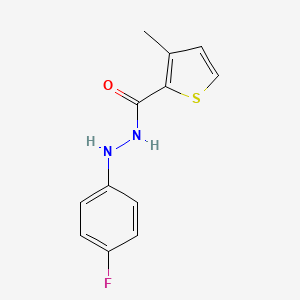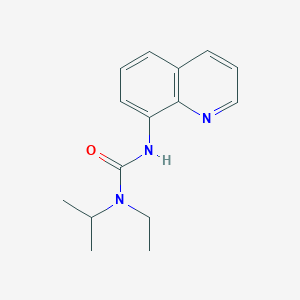
1-Ethyl-1-propan-2-yl-3-quinolin-8-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1-propan-2-yl-3-quinolin-8-ylurea, also known as EPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPU is a derivative of quinoline and has been found to possess unique biochemical and physiological properties that make it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-1-propan-2-yl-3-quinolin-8-ylurea is not fully understood. However, studies have shown that 1-Ethyl-1-propan-2-yl-3-quinolin-8-ylurea inhibits the activity of various enzymes and proteins that are involved in cell growth and proliferation. 1-Ethyl-1-propan-2-yl-3-quinolin-8-ylurea has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 1-Ethyl-1-propan-2-yl-3-quinolin-8-ylurea has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
1-Ethyl-1-propan-2-yl-3-quinolin-8-ylurea has been found to have unique biochemical and physiological effects. Studies have shown that 1-Ethyl-1-propan-2-yl-3-quinolin-8-ylurea induces apoptosis in cancer cells by activating caspase-3 and caspase-9. 1-Ethyl-1-propan-2-yl-3-quinolin-8-ylurea has also been found to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). In animal models, 1-Ethyl-1-propan-2-yl-3-quinolin-8-ylurea has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-Ethyl-1-propan-2-yl-3-quinolin-8-ylurea in lab experiments is its unique biochemical and physiological properties. 1-Ethyl-1-propan-2-yl-3-quinolin-8-ylurea has been found to have potent anticancer, anti-inflammatory, antifungal, antiviral, and antibacterial properties, making it a promising candidate for various research studies. However, one of the limitations of using 1-Ethyl-1-propan-2-yl-3-quinolin-8-ylurea in lab experiments is its low solubility in water. This can make it difficult to administer 1-Ethyl-1-propan-2-yl-3-quinolin-8-ylurea to animal models and can also affect the bioavailability of 1-Ethyl-1-propan-2-yl-3-quinolin-8-ylurea.
Direcciones Futuras
There are several future directions for research on 1-Ethyl-1-propan-2-yl-3-quinolin-8-ylurea. One area of research is the development of more efficient synthesis methods for 1-Ethyl-1-propan-2-yl-3-quinolin-8-ylurea. Another area of research is the development of 1-Ethyl-1-propan-2-yl-3-quinolin-8-ylurea derivatives that have improved solubility and bioavailability. Further research is also needed to fully understand the mechanism of action of 1-Ethyl-1-propan-2-yl-3-quinolin-8-ylurea and its potential applications in various fields of scientific research. Additionally, more studies are needed to investigate the potential toxicity of 1-Ethyl-1-propan-2-yl-3-quinolin-8-ylurea and its derivatives.
Métodos De Síntesis
The synthesis of 1-Ethyl-1-propan-2-yl-3-quinolin-8-ylurea involves the reaction of 1-ethyl-3-quinolin-8-ylurea and isopropyl bromide in the presence of potassium carbonate. The reaction is carried out in dimethyl sulfoxide (DMSO) at a temperature of 80°C for 24 hours. The resulting product is then purified using column chromatography to obtain pure 1-Ethyl-1-propan-2-yl-3-quinolin-8-ylurea.
Aplicaciones Científicas De Investigación
1-Ethyl-1-propan-2-yl-3-quinolin-8-ylurea has been studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as an anticancer agent. Studies have shown that 1-Ethyl-1-propan-2-yl-3-quinolin-8-ylurea inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-Ethyl-1-propan-2-yl-3-quinolin-8-ylurea has also been studied for its potential use as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Other potential applications of 1-Ethyl-1-propan-2-yl-3-quinolin-8-ylurea include its use as an antifungal, antiviral, and antibacterial agent.
Propiedades
IUPAC Name |
1-ethyl-1-propan-2-yl-3-quinolin-8-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-4-18(11(2)3)15(19)17-13-9-5-7-12-8-6-10-16-14(12)13/h5-11H,4H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSCMJYDBQNWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C)C(=O)NC1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea](/img/structure/B7528838.png)
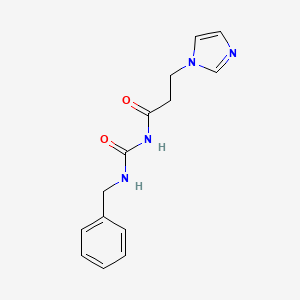
![1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol](/img/structure/B7528864.png)
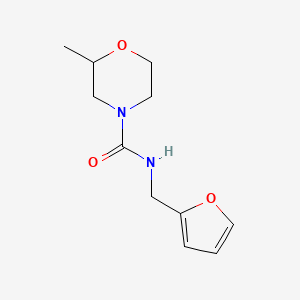
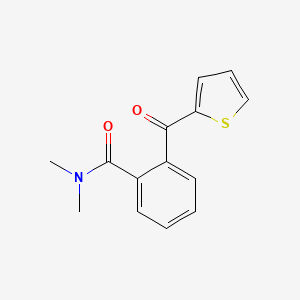
![6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7528878.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7528886.png)
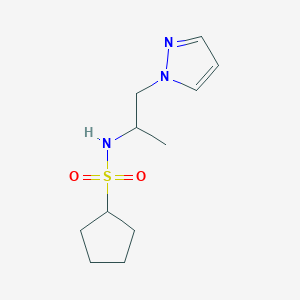
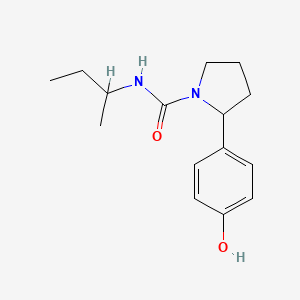
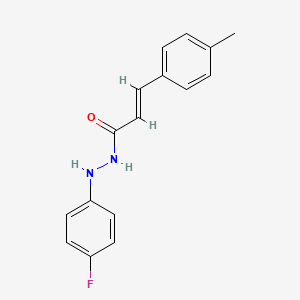
![2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,3-benzothiazol-6-amine](/img/structure/B7528922.png)
